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Compound of Interest

Compound Name: (-)-Dizocilpine maleate

Cat. No.: B8050810 Get Quote

These application notes provide a detailed protocol for utilizing (-)-Dizocilpine maleate (MK-

801), a potent and selective uncompetitive antagonist of the N-methyl-D-aspartate (NMDA)

receptor, in electrophysiological recordings. This document is intended for researchers,

scientists, and drug development professionals investigating NMDA receptor function and its

modulation in various neurological contexts.

Principle
(-)-Dizocilpine maleate (MK-801) acts as an open-channel blocker of the NMDA receptor.[1]

For the receptor to be activated, both glutamate and a co-agonist like glycine or D-serine must

bind to it, leading to the opening of the ion channel that is normally blocked by magnesium ions

(Mg²⁺) in a voltage-dependent manner.[1][2] MK-801 then binds to a site within the open ion

channel, physically occluding the passage of ions such as Calcium (Ca²⁺).[1] This blockade is

use-dependent, meaning the channel must be open for MK-801 to exert its inhibitory effect.[1]

Electrophysiological techniques, such as patch-clamp and field potential recordings, can

measure the resulting changes in neuronal activity, synaptic transmission, and plasticity.

Quantitative Data Summary
The following table summarizes quantitative data from various studies on the

electrophysiological effects of (-)-Dizocilpine maleate.
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Parameter
Species/Prepa
ration

Concentration/
Dose

Effect Reference

Blockade of

NMDA Receptor-

Mediated

Synaptic

Transmission

Rat Hippocampal

Slices (CA1)
Not specified

Selective

blockade of the

NMDA receptor-

mediated

component of

synaptic

transmission.

[3]

Inhibition of

Long-Term

Potentiation

(LTP)

Rat Hippocampal

Slices (CA1)
Not specified

Prevention of the

induction of LTP.
[3]

Inhibition of LTP

Unanesthetized

Rat (Perforant

Path)

0.1 and 1.0

mg/kg

Blocked

induction of LTP.
[4]

Effect on

Excitatory

Postsynaptic

Currents

(EPSCs)

Mouse

Hippocampal

Slices (CA1)

30 µM
Inhibited EPSCs

by ~51%.
[5]

Modulation of

Neuronal Firing

Rate

Anesthetized Rat

(Substantia

Nigra)

0.01-1.0 mg/kg

IV

Increased firing

rate and

regularized firing

pattern.

[6]

Modulation of

Neuronal Firing

Rate

Anesthetized Rat

(Ventral

Tegmental Area)

0.01-1.0 mg/kg

IV

Increased firing

rate and

regularity;

bidirectional

effects on burst

firing.

[6]
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Neuroprotection

in Cerebral

Ischemia

Rat (in vivo) Not specified

Increased firing

rates of CA1

pyramidal

neurons during

reperfusion.

[7]

Auditory Evoked

Potentials

Mouse (in vivo

EEG)

0.2, 0.3, 0.4

mg/kg i.p.

Significant

increase in N1

and P1 latencies.

[8]

Experimental Protocols
This section details a generalized protocol for performing whole-cell patch-clamp recordings in

brain slices to investigate the effects of (-)-Dizocilpine maleate. This protocol is a synthesis of

methodologies reported in the literature.[9][10]

Materials and Reagents
(-)-Dizocilpine maleate (MK-801)

Animal model (e.g., rat or mouse)

Dissection tools

Vibrating microtome (vibratome)

Recording chamber

Upright microscope with DIC optics

Patch-clamp amplifier and data acquisition system

Glass capillaries for patch pipettes

Puller and microforge for pipette fabrication

Micromanipulator

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39040387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4124897/
https://www.benchchem.com/product/b8050810?utm_src=pdf-body
https://elifesciences.org/articles/10206
https://pmc.ncbi.nlm.nih.gov/articles/PMC4594264/
https://www.benchchem.com/product/b8050810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perfusion system

Carbogen gas (95% O₂, 5% CO₂)

Sucrose-based cutting solution (in mM): 110 choline chloride, 2.5 KCl, 1.25 NaH₂PO₄, 2

CaCl₂, 7 MgSO₄, 25 D-glucose, 3.1 Na-pyruvate, and 11.6 Na-L-ascorbate.[10]

Artificial cerebrospinal fluid (ACSF) (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂,

1.25 MgCl₂, 25 NaHCO₃, and 11 D-glucose.[9][10]

Intracellular solution for voltage-clamp (in mM): 125 CsCl, 5 NaCl, 10 HEPES, 0.6 EGTA, 4

Mg-ATP, 0.3 Na₂GTP.[9]

Experimental Workflow
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Slice Preparation
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Data Analysis
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Caption: Experimental workflow for electrophysiological recording with (-)-Dizocilpine maleate.
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Step-by-Step Protocol
Brain Slice Preparation:

1. Anesthetize the animal following approved institutional guidelines.

2. Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-

gassed sucrose-based cutting solution.

3. Prepare coronal or sagittal brain slices (e.g., 200-300 µm thick) containing the region of

interest using a vibratome.

4. Transfer the slices to a holding chamber containing ACSF saturated with carbogen.

Incubate at 34°C for 30 minutes, then allow them to equilibrate at room temperature for at

least 30 minutes before recording.[10]

Electrophysiological Recording:

1. Transfer a single slice to the recording chamber mounted on the stage of an upright

microscope.

2. Continuously perfuse the slice with carbogen-gassed ACSF at a rate of 1-2 ml/min at 28-

30°C.[9][10]

3. Visualize neurons using infrared differential interference contrast (IR-DIC) optics.

4. Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-5 MΩ. Fill the

pipette with the appropriate intracellular solution.

5. Approach a target neuron and establish a gigaohm seal.

6. Rupture the membrane to achieve the whole-cell configuration.

7. Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic

currents, sEPSCs or eEPSCs) for a stable period (e.g., 5-10 minutes).

8. Prepare a stock solution of (-)-Dizocilpine maleate and dilute it to the final desired

concentration in ACSF.
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9. Switch the perfusion to the ACSF containing (-)-Dizocilpine maleate.

10. Record the neuronal activity in the presence of the drug for a sufficient duration to observe

its effects.

Data Analysis:

1. Analyze the recorded data using appropriate software to quantify parameters such as the

amplitude and frequency of synaptic events, changes in holding current, or the magnitude

of long-term potentiation.

2. Compare the data from the baseline period to the period during drug application.

3. Perform statistical analysis to determine the significance of any observed effects.

Signaling Pathway
The following diagram illustrates the mechanism of action of (-)-Dizocilpine maleate at the

NMDA receptor.
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Caption: Mechanism of NMDA receptor antagonism by (-)-Dizocilpine maleate (MK-801).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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